molecular formula C6H6N4O B8781867 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one

3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one

Cat. No.: B8781867
M. Wt: 150.14 g/mol
InChI Key: VWFLSBXIOIZAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features a fused imidazole and pyridazine ring system. This compound is of significant interest due to its potential pharmacological activities and its structural resemblance to biologically active molecules. The presence of nitrogen atoms in the ring structure contributes to its reactivity and potential as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions, leading to the formation of the imidazo[4,5-d]pyridazinone core . Another approach includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

4-methyl-1,6-dihydroimidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-4)6(11)10-9-3/h2H,1H3,(H,7,8)(H,10,11)

InChI Key

VWFLSBXIOIZAFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1N=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.00 g sodium nitrite in 15 ml of water is added dropwise at 50° C. to 2.20 g of 4-amino-7-methyl-3H-imidazo[4,5-d]pyridazine in a mixture of 30 ml acetic acid, 5 ml of water and 0.5 ml concentrated sulphuric acid. The reaction mixture is stirred for a further two hours at 50° C. and then heated to 90° C. for one hour. After cooling to ambient temperature the reaction mixture is diluted with 30 ml of water. The precipitate formed is suction filtered, washed with water, ethanol and diethyl ether and dried.
Quantity
4 g
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reactant
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0 (± 1) mol
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reactant
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0.5 mL
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reactant
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Quantity
15 mL
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solvent
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30 mL
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solvent
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Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
30 mL
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solvent
Reaction Step Two

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